molecular formula C17H17Cl2NO3 B3055880 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 67616-17-5

3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B3055880
CAS No.: 67616-17-5
M. Wt: 354.2 g/mol
InChI Key: GKJNISOGLBCVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO3 It is a benzamide derivative that features both dichloro and dimethoxy substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,4-dimethoxyphenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2,4-dimethoxyphenyl)benzamide
  • 2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide
  • 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)benzamide

Uniqueness

3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of dichloro and dimethoxy substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(21)12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJNISOGLBCVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306437
Record name ST50445048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67616-17-5
Record name NSC176379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50445048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLORO-N-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.